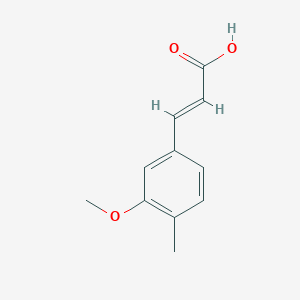

3-(3-Methoxy-4-methylphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxy-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQDMGWYJCJJIE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methoxy 4 Methylphenyl Acrylic Acid and Its Analogs

Established Synthetic Pathways for Cinnamic Acid Derivatives

The synthesis of cinnamic acid and its derivatives is a fundamental process in organic chemistry, with several named reactions being standard methods for their preparation. These pathways include condensation reactions and modern cross-coupling techniques.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely used method for forming carbon-carbon bonds. arctomsci.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base like an amine. beilstein-journals.orgtue.nl

The reaction proceeds through the formation of a resonance-stabilized enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. arctomsci.com Subsequent dehydration yields the α,β-unsaturated product. A significant variant is the Doebner modification, which uses pyridine (B92270) as a base and solvent. sigmaaldrich.com In this modification, the condensation of an aromatic aldehyde with malonic acid is followed by a spontaneous decarboxylation upon heating, directly yielding the corresponding cinnamic acid. organic-chemistry.orgsigmaaldrich.com This approach is often favored for its efficiency and good yields. tue.nl Greener synthetic approaches have been developed, using catalysts like ammonium (B1175870) bicarbonate to avoid harsher reagents like pyridine and piperidine (B6355638). tue.nl

| Aromatic Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Malonic Acid | Pyridine/Piperidine | Cinnamic Acid | High |

| p-Anisaldehyde | Malonic Acid | Pyridine/Piperidine | 4-Methoxycinnamic Acid | High |

| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate (solvent-free) | Sinapinic Acid | 98% |

| Vanillin | Malonic Acid | Ammonium Bicarbonate (solvent-free) | Ferulic Acid | 98% |

Perkin Reaction and its Variants

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids. sigmaaldrich.com The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding carboxylic acid which acts as a base catalyst. organic-chemistry.orgresearchgate.net

The mechanism begins with the formation of an enolate from the anhydride, which then attacks the aldehyde. organic-chemistry.org The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final cinnamic acid derivative. researchgate.net The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times. asianpubs.org Despite these conditions, it remains a valuable tool, particularly for certain substituted cinnamic acids. sigmaaldrich.com For instance, it is famously used in the synthesis of coumarin (B35378) from salicylaldehyde (B1680747) and the laboratory synthesis of the phytoestrogen resveratrol. organic-chemistry.org

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product |

|---|---|---|---|

| Benzaldehyde | Acetic Anhydride | Sodium Acetate (B1210297) | Cinnamic Acid sigmaaldrich.com |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | 2-Hydroxycinnamic Acid (precursor to Coumarin) |

| 4-Methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | 4-Methoxycinnamic Acid sigmaaldrich.com |

Claisen Condensation Strategies

The Claisen condensation, specifically the Claisen-Schmidt variant, provides an effective route to cinnamic acid esters. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an ester, such as methyl acetate or ethyl acetate. tue.nl Strong bases like sodium metal, sodium ethoxide, or sodium methoxide (B1231860) are typically employed to generate the ester enolate. magritek.com

The reaction yields the corresponding cinnamate (B1238496) ester, which can then be hydrolyzed to the carboxylic acid if desired. sigmaaldrich.com Research has focused on optimizing reaction conditions to improve yields and ensure the formation of the desired (E)-isomer, which is generally the more stable product. tue.nl An improved method utilizes sodium metal with a catalytic amount of methanol (B129727) in toluene (B28343) as a co-solvent, which has been shown to produce a variety of (E)-cinnamic acid derivatives in high yields. tue.nlorgsyn.org

| Aldehyde | Ester | Conditions | Product | Yield |

|---|---|---|---|---|

| p-Anisaldehyde | Methyl Acetate | Na, MeOH (cat.), Toluene, 30°C | Methyl (E)-4-methoxycinnamate | 91% |

| Benzaldehyde | Methyl Acetate | Na, MeOH (cat.), Toluene, 30°C | Methyl (E)-cinnamate | 85% |

| 4-Chlorobenzaldehyde | Methyl Acetate | Na, MeOH (cat.), Toluene, 30°C | Methyl (E)-4-chlorocinnamate | 92% |

| 4-Methylbenzaldehyde | Methyl Acetate | Na, MeOH (cat.), Toluene, 30°C | Methyl (E)-4-methylcinnamate | 86% |

Heck Reaction Applications

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-carbon bonds, and it is frequently applied to the synthesis of cinnamic acids. nih.govnih.gov This method typically involves the reaction of an aryl halide (iodide, bromide, or chloride) with an alkene, such as acrylic acid or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base. nih.govnih.gov

A significant advantage of the Heck reaction is its functional group tolerance. nih.gov Modern advancements have led to the development of aqueous-biphasic systems for this reaction. tue.nlnih.gov In these systems, a water-soluble olefin like sodium acrylate reacts with an aryl halide in a toluene-water mixture. nih.gov The palladium catalyst remains in the organic phase, which allows for easy separation and recycling of the catalyst, making the process more efficient and environmentally friendly. tue.nlnih.gov

| Aryl Halide | Olefin | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| Iodobenzene | Sodium Acrylate | Palladacycle | Na2CO3 | Cinnamic Acid | 99% |

| 4-Bromoanisole | Sodium Acrylate | Palladacycle | Na2CO3 | 4-Methoxycinnamic Acid | 99% |

| 4-Iodotoluene | Sodium Acrylate | Palladacycle | Na2CO3 | 4-Methylcinnamic Acid | 99% |

| 4-Chlorobenzonitrile | Sodium Acrylate | Palladacycle | Na2CO3 | 4-Cyanocinnamic Acid | 95% |

Targeted Synthesis of Regioisomeric and Stereoisomeric Acrylic Acid Derivatives

The synthesis of specific regioisomers of substituted acrylic acids relies on the selection of appropriately substituted starting materials for use in the established synthetic pathways described above.

Synthesis of 3-(4-Methoxy-3-methylphenyl)acrylic Acid

The synthesis of the specific regioisomer 3-(4-methoxy-3-methylphenyl)acrylic acid is a direct application of the Knoevenagel-Doebner condensation. organic-chemistry.org This method involves the reaction of the corresponding aromatic aldehyde, 4-methoxy-3-methylbenzaldehyde, with malonic acid. orgsyn.org

The reaction is typically carried out in refluxing pyridine, which acts as both the solvent and the base, often with a catalytic amount of piperidine added to facilitate the initial condensation. organic-chemistry.org The intermediate unsaturated malonic acid is not isolated but undergoes in-situ decarboxylation at the elevated temperature to yield the final product, 3-(4-methoxy-3-methylphenyl)acrylic acid. organic-chemistry.orgtue.nl

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 4-Methoxy-3-methylbenzaldehyde | Malonic Acid | Knoevenagel-Doebner Condensation | Pyridine (solvent/base), Piperidine (catalyst), Heat | 3-(4-Methoxy-3-methylphenyl)acrylic Acid |

Compound Index

| Compound Name |

|---|

| 3-(3-Methoxy-4-methylphenyl)acrylic acid |

| 3-(4-Methoxy-3-methylphenyl)acrylic acid |

| 4-Methoxy-3-methylbenzaldehyde |

| Acetic Anhydride |

| Acrylic Acid |

| Benzaldehyde |

| Cinnamic Acid |

| Coumarin |

| Ethyl Acetate |

| Ferulic Acid |

| Iodobenzene |

| Malonic Acid |

| Methyl Acetate |

| p-Anisaldehyde (4-Methoxybenzaldehyde) |

| Piperidine |

| Pyridine |

| Resveratrol |

| Salicylaldehyde |

| Sinapinic Acid |

| Sodium Acetate |

| Syringaldehyde |

| Toluene |

| Vanillin |

Regioselective Synthesis Strategies for Substituted Phenols

The synthesis of the target acrylic acid begins with the formation of a correctly substituted aromatic precursor, typically 3-methoxy-4-methylbenzaldehyde. The regiochemical challenge lies in introducing the methoxy (B1213986), methyl, and formyl groups onto the benzene (B151609) ring in the desired 1, 2, and 4 positions, respectively. A common and effective strategy starts from 4-methylguaiacol (creosol), a compound that can be sourced from natural products like wood tar or synthesized. orgsyn.orggoogle.comforeverest.net

One of the most powerful methods for achieving regioselectivity in this context is Directed ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this approach, the methoxy group of 4-methylguaiacol acts as a Directed Metalation Group (DMG). The heteroatom of the DMG coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), positioning the base to deprotonate the sterically accessible and electronically activated ortho-position (C2) with high selectivity over other ring positions. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with a suitable electrophile to install the aldehyde functionality.

The typical reaction sequence is as follows:

Metalation: 4-methylguaiacol is treated with n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The lithium coordinates to the methoxy oxygen, directing the deprotonation to the C2 position.

Formylation: The generated aryllithium species is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Workup: An acidic workup protonates the intermediate and hydrolyzes the resulting adduct to yield 3-methoxy-4-methylbenzaldehyde.

This DoM strategy provides a highly regioselective and efficient route to the key aldehyde precursor, overcoming the challenges of obtaining the correct isomer that can arise with classical electrophilic aromatic substitution methods.

Stereoselective Synthesis (E/Z Isomerism) of Acrylic Acid Moiety

The formation of the acrylic acid double bond from the aldehyde precursor must be controlled to favor the desired stereoisomer. For most applications, the thermodynamically more stable E-isomer (trans) is preferred. Several condensation reactions are well-suited for this transformation, offering high degrees of stereoselectivity.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base. wikipedia.org The Doebner modification is particularly relevant for synthesizing cinnamic acids. organic-chemistry.orgtandfonline.com In this variant, the aldehyde (3-methoxy-4-methylbenzaldehyde) is reacted with malonic acid using pyridine as both the solvent and a basic catalyst, often with a co-catalyst like piperidine. organic-chemistry.orgyoutube.com The reaction proceeds through a condensation intermediate that undergoes subsequent decarboxylation in situ to yield the α,β-unsaturated acid. This pathway almost exclusively yields the (E)-cinnamic acid derivative. acs.org The stability of the E-isomer, where the bulky phenyl and carboxyl groups are positioned on opposite sides of the double bond, drives the stereochemical outcome. rsc.org

Heck Reaction: The Mizoroki-Heck reaction provides an alternative stereoselective route, coupling an aryl halide with an acrylate derivative in the presence of a palladium catalyst and a base. wikipedia.org To synthesize the target compound, 3-bromo-6-methylanisole could be coupled with acrylic acid. The mechanism involves a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination, which strongly favors the formation of the E-isomer. libretexts.orgbyjus.com The choice of palladium catalyst, ligands, and base is critical for optimizing the reaction. wikipedia.orgbyjus.com

The inherent thermodynamics of these reactions strongly favor the E-isomer. While Z-isomers can sometimes be formed, they can often be isomerized to the more stable E-form under thermal, acidic, basic, or photochemical (UV irradiation) conditions. mdpi.com

Table 1: Comparison of Stereoselective Synthetic Methods

| Reaction | Typical Reactants | Catalyst/Reagents | Predominant Isomer | Key Features |

|---|---|---|---|---|

| Knoevenagel-Doebner | 3-methoxy-4-methylbenzaldehyde, Malonic acid | Pyridine, Piperidine | E | In situ decarboxylation; High E-selectivity. organic-chemistry.orgtandfonline.com |

| Heck Reaction | 3-bromo-6-methylanisole, Acrylic acid | Pd(OAc)2, PPh3, Base (e.g., Et3N) | E | Mechanism-driven E-selectivity; Good functional group tolerance. wikipedia.orglibretexts.org |

Advanced Synthetic Techniques for Acrylic Acid Scaffolds

Beyond traditional batch synthesis, advanced techniques are being explored to enhance reaction efficiency, reduce environmental impact, and improve product yields in the synthesis of acrylic acid derivatives.

Continuous Flow and Mechanochemistry in Acrylic Acid Synthesis

Mechanochemistry, which utilizes mechanical energy (e.g., grinding, milling, or sonication) to induce chemical reactions, offers significant advantages such as reduced solvent usage, shorter reaction times, and sometimes unique reactivity compared to solution-phase methods. proquest.com Ultrasound-assisted Knoevenagel condensations, for example, have been shown to proceed rapidly and efficiently in aqueous media or even under solvent-free conditions, providing high yields of the desired products. benthamdirect.comresearchgate.netresearchgate.net The mechanical energy from ultrasonic cavitation accelerates mass transfer and reaction rates. researchgate.net

While the direct combination of continuous flow and mechanochemistry for this specific small molecule is not widely documented, these principles represent the frontier of process intensification. Continuous flow reactors offer superior control over reaction parameters like temperature and residence time, while mechanochemical activation provides an energy-efficient and green reaction pathway.

Utilization of Specific Activation Systems (e.g., HOBT, EDCI)

While not used for the primary synthesis of the acrylic acid C=C bond, specific activation systems are crucial for synthesizing important analogs and derivatives, such as amides. The reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) are a classic combination for activating the carboxylic acid group of this compound for coupling with amines.

The mechanism involves:

Activation: The carboxylate group of the acrylic acid attacks EDCI, forming a highly reactive O-acylisourea intermediate.

HOBt Ester Formation: This unstable intermediate is prone to side reactions and racemization (if applicable). HOBt acts as an additive that rapidly traps the O-acylisourea to form a more stable HOBt-ester.

Aminolysis: The amine nucleophile then attacks the activated HOBt-ester, which is a better leaving group, to form the desired amide bond, regenerating HOBt.

This method is highly effective for creating libraries of acrylic acid derivatives, such as 3-(3-methoxy-4-methylphenyl)acrylamide analogs, which are valuable in medicinal chemistry and materials science.

Catalyst Systems and Reaction Optimization

Optimizing the synthesis of acrylic acids requires careful selection and tuning of catalyst systems and reaction conditions.

For the Knoevenagel-Doebner condensation , optimization focuses on the base and solvent. While pyridine/piperidine is traditional, other organic bases or even heterogeneous basic catalysts have been explored to facilitate catalyst recovery and simplify purification. acgpubs.org Reaction temperature is also a key parameter; while heating is often required, some highly active catalyst systems can operate at room temperature. acgpubs.orgresearchgate.net

For the Heck reaction , optimization is more complex, involving the interplay of several components:

Palladium Source: Precatalysts like Pd(OAc)₂ or PdCl₂ are commonly used. wikipedia.org

Ligands: Phosphine ligands (e.g., PPh₃, BINAP) are essential for stabilizing the Pd(0) active species and influencing reactivity and selectivity. The steric and electronic properties of the ligand can impact the regioselectivity and efficiency of the catalytic cycle. libretexts.orgresearchgate.netchemrxiv.org

Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HX generated in the catalytic cycle and regenerate the active Pd(0) catalyst. wikipedia.orgbyjus.com

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are typical.

The optimization process often involves screening different combinations of these components to maximize the yield of the desired E-isomer while minimizing side reactions.

Table 2: Parameters for Reaction Optimization

| Reaction | Parameter | Options | Impact on Reaction |

|---|---|---|---|

| Knoevenagel-Doebner | Base | Pyridine, Piperidine, Et3N, Heterogeneous bases | Catalyzes the initial condensation and subsequent elimination/decarboxylation. acgpubs.org |

| Solvent | Pyridine, Toluene, Ethanol (B145695), Solvent-free | Affects solubility, reaction rate, and ease of workup. researchgate.netnumberanalytics.com | |

| Temperature | Room temperature to reflux | Influences reaction rate and can affect selectivity. researchgate.net | |

| Heck Reaction | Palladium Source | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Source of the active Pd(0) catalyst. wikipedia.org |

| Ligand | PPh3, P(o-tol)3, BINAP | Stabilizes catalyst, influences reactivity and selectivity. libretexts.orgresearchgate.net | |

| Base | Et3N, K2CO3, NaOAc | Regenerates the Pd(0) catalyst in the final step of the cycle. byjus.com | |

| Solvent | DMF, Acetonitrile, Toluene | Affects catalyst solubility, stability, and reaction rate. |

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

Effective isolation and purification are critical for obtaining high-purity this compound and its synthetic intermediates. The choice of method depends on the scale of the reaction and the physical properties of the compounds.

Recrystallization: This is the most common method for purifying the final solid acrylic acid product. researchgate.netnih.gov Due to the compound's polarity, a mixed-solvent system is often effective. For instance, the crude product can be dissolved in a minimal amount of a hot "soluble" solvent (e.g., ethanol or methanol) and then a "poor" solvent (e.g., water) is added until turbidity is observed. libretexts.org Upon slow cooling, high-purity crystals of the product form, leaving impurities behind in the mother liquor. youtube.com

Column Chromatography: For small-scale synthesis or for purifying oily intermediates (like the precursor aldehyde if not pure), silica (B1680970) gel column chromatography is a standard technique. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired compound from byproducts and unreacted starting materials based on their differential adsorption to the stationary phase.

Azeotropic Distillation: On an industrial scale, particularly when dealing with acrylic acids produced in aqueous media, azeotropic distillation is an important purification technique. google.comgoogle.com An entrainer (a solvent that forms a low-boiling azeotrope with water and/or other impurities like acetic acid) is added to the crude mixture. googleapis.comgoogleapis.comepo.org Upon heating, the azeotrope distills off, effectively removing water and other volatile impurities, leaving the higher-boiling, purified acrylic acid behind. google.comgoogleapis.com

Extraction and Washing: Standard liquid-liquid extraction is used during the workup of most reactions. After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water, brine, or aqueous acidic/basic solutions to remove inorganic salts, catalysts, and water-soluble impurities.

The selection of a specific purification train depends on the impurities present and the required final purity of the product.

Derivatization Strategies and Functionalization of 3 3 Methoxy 4 Methylphenyl Acrylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related functional groups. These transformations are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, stability, and biological activity.

Esterification Reactions (e.g., Methyl Esters)

Esterification of 3-(3-methoxy-4-methylphenyl)acrylic acid is a common strategy to mask the polar carboxylic acid group, thereby increasing its lipophilicity. This can be achieved through several established methods, most notably Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.

The general reaction is as follows:

this compound + ROH ⇌ 3-(3-methoxy-4-methylphenyl)acrylate + H₂O

Alternative methods for esterification that proceed under milder conditions can also be employed. These include reactions with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.

Table 1: Representative Esterification Reactions of Cinnamic Acid Derivatives

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| This compound | Methanol, cat. H₂SO₄, reflux | Methyl 3-(3-methoxy-4-methylphenyl)acrylate | Standard Fischer-Speier esterification. |

| This compound | Ethanol (B145695), DCC, DMAP, CH₂Cl₂ | Ethyl 3-(3-methoxy-4-methylphenyl)acrylate | Steglich esterification, suitable for acid-sensitive substrates. |

| This compound | Methyl iodide, K₂CO₃, DMF | Methyl 3-(3-methoxy-4-methylphenyl)acrylate | Reaction with an alkyl halide under basic conditions. |

Amidation Reactions and Formation of Amide Derivatives

The conversion of the carboxylic acid to an amide is a crucial transformation for the synthesis of a wide range of biologically active molecules. Amidation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with an amine.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the direct condensation of the carboxylic acid with an amine under milder conditions, which is advantageous when working with sensitive substrates. nih.govresearchgate.netgoogle.com The choice of amine dictates the properties of the resulting amide derivative.

Table 2: Common Amidation Methods for Acrylic Acids

| Amine | Coupling Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Primary/Secondary Aliphatic Amine | 1. SOCl₂, reflux; 2. R¹R²NH, base | N-alkyl/N,N-dialkyl-3-(3-methoxy-4-methylphenyl)acrylamide | nih.gov |

| Aniline Derivatives | EDC, HOBt, DMF | N-aryl-3-(3-methoxy-4-methylphenyl)acrylamide | nih.gov |

| Amino Acid Esters | DCC, DMAP, CH₂Cl₂ | Peptidyl derivative of this compound | researchgate.net |

Synthesis of Hydrazide and Hydrazone Scaffolds

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a broad spectrum of biological activities. The synthesis of 3-(3-methoxy-4-methylphenyl)acryl hydrazide is typically accomplished by reacting the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol under reflux. nih.govnih.govrsc.org

The resulting hydrazide is a versatile building block. The presence of the terminal -NH₂ group allows for further functionalization. A common subsequent reaction is the condensation of the hydrazide with various aldehydes or ketones to form hydrazone scaffolds. nih.govorganic-chemistry.orgnih.gov This reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in a protic solvent, often with a catalytic amount of acid. The diverse range of available aldehydes and ketones allows for the generation of a large library of hydrazone derivatives.

The general synthesis route is as follows:

Methyl 3-(3-methoxy-4-methylphenyl)acrylate + N₂H₄·H₂O → 3-(3-methoxy-4-methylphenyl)acryl hydrazide

3-(3-methoxy-4-methylphenyl)acryl hydrazide + R'C(O)R'' → N'-[(E)-R'C(R'')]-3-(3-methoxy-4-methylphenyl)propanehydrazide

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl 3-(3-methoxy-4-methylphenyl)acrylate | Hydrazine hydrate, Ethanol, reflux | Hydrazide | nih.gov |

| 3-(3-Methoxy-4-methylphenyl)acryl hydrazide | Aromatic aldehyde, Ethanol, cat. Acetic acid, reflux | Aromatic Hydrazone | rsc.org |

| 3-(3-Methoxy-4-methylphenyl)acryl hydrazide | Aliphatic ketone, Methanol, reflux | Aliphatic Hydrazone | organic-chemistry.org |

Aromatic Ring Functionalization

The phenyl ring of this compound is another key site for structural modification. The existing substituents—a methoxy (B1213986) group at C3 and a methyl group at C4—dictate the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution Reactions

Given the stronger activating effect of the methoxy group compared to the methyl group, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the methyl group. The positions ortho to the methoxy group are C2 and C4 (already substituted). Therefore, the most probable sites for electrophilic attack are C2 and C6. Steric hindrance from the adjacent acrylic acid side chain might influence the substitution pattern, potentially favoring the C6 position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the C2 or C6 position. However, the acrylic acid side chain is susceptible to oxidation under harsh nitrating conditions. rsc.orgresearchgate.netresearchgate.net

Halogenation: Bromination, for instance, using bromine in acetic acid, would introduce a bromine atom onto the ring, again predicted to be at the C2 or C6 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on aromatic rings bearing strongly deactivating groups like a carboxylic acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.commiracosta.edu Therefore, these reactions are unlikely to proceed directly on this compound.

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the electron-rich phenyl ring of this compound. nih.govwikipedia.orgpressbooks.pubyoutube.com This type of reaction requires the presence of at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a suitable leaving group (typically a halide). pressbooks.pub

Therefore, to achieve nucleophilic substitution, the parent molecule must first be converted into an "activated analog." For instance, if a nitro group were introduced onto the ring via electrophilic substitution, and a leaving group were present at an appropriate position, the resulting compound could undergo SNAr.

For example, a hypothetical derivative such as 3-(5-chloro-2-nitro-3-methoxy-4-methylphenyl)acrylic acid could potentially react with nucleophiles. In this scenario, the nitro group at C2 would activate the chlorine atom at C5 (para to the nitro group) for displacement by a nucleophile (e.g., an alkoxide, amine, or thiol). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.orgpressbooks.pub

The feasibility and outcome of such reactions are highly dependent on the specific substitution pattern of the activated analog and the nature of the nucleophile and reaction conditions.

Demethylation and Hydroxylation Approaches

The methoxy group on the phenyl ring of this compound is a key site for functionalization, primarily through demethylation to yield a hydroxyl group. This transformation is significant as it can modulate the biological activity and physicochemical properties of the molecule. A common method for the demethylation of aromatic methyl ethers involves the use of sulfur-based reagents. For instance, 3-mercaptopropionic acid has been effectively used for the demethylation of aromatic methyl ethers. google.com This process typically involves heating the aromatic methyl ether with the reagent, which cleaves the methyl-oxygen bond to furnish the corresponding phenol. google.com The reaction can be selective for a single methoxy group even in the presence of multiple such groups on the aromatic ring. google.com

Hydroxylation, the direct introduction of a hydroxyl group, can also be a strategic modification. While direct hydroxylation of the aromatic ring can be challenging, biosynthetic pathways for cinnamic acid derivatives often involve hydroxylation steps. youtube.com These enzymatic transformations provide a regioselective means of introducing hydroxyl groups onto the phenyl ring, which can then be followed by methylation to generate various methoxy-substituted patterns. youtube.com

Olefinic Double Bond Modifications

Hydrogenation and Reduction Reactions

The reduction of the olefinic double bond in cinnamic acid derivatives is a fundamental transformation that leads to the corresponding saturated propionic acid. A widely used method for this is catalytic hydrogenation. This reaction is typically carried out using a catalyst such as Adams' catalyst (platinum dioxide) in a suitable solvent like ethanol under a hydrogen atmosphere. mdma.ch The process is generally efficient, proceeding at room temperature and pressure, and results in the selective reduction of the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring. mdma.ch

Another effective method for the reduction of the double bond in cinnamic acids is the use of sodium borohydride (B1222165) in the presence of a catalyst like Raney nickel. chemspider.com This reaction is typically performed in an aqueous alkaline medium. The sodium borohydride serves as the reducing agent, while the Raney nickel facilitates the hydrogenation of the double bond. chemspider.com

| Method | Reagents | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Adams' catalyst (PtO₂) | Ethanol, Room Temperature, Atmospheric Pressure | Simple, efficient, selective for the C=C bond | mdma.ch |

| Sodium Borohydride/Raney Nickel | NaBH₄, Raney Nickel | Aqueous NaOH, 40-45 °C | Effective for selective double bond reduction | chemspider.com |

Addition Reactions across the α,β-Unsaturation

The electron-deficient nature of the β-carbon in the α,β-unsaturated system of this compound makes it susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors. masterorganicchemistry.comlibretexts.org For example, the addition of an enolate derived from a β-ketoester or a malonate to an α,β-unsaturated carbonyl compound is a classic Michael reaction that forms a new carbon-carbon bond. libretexts.org The reaction is typically catalyzed by a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic enolate. organic-chemistry.org

Nitrogen and oxygen nucleophiles can also participate in conjugate additions, referred to as aza-Michael and oxa-Michael reactions, respectively. wikipedia.org These reactions are valuable for the synthesis of β-amino acids and β-alkoxy acids and their derivatives. The addition of amines to acrylic acid derivatives is a well-established method for preparing β-amino compounds. researchgate.net

Introduction of Complex Moieties

The structural framework of this compound can be further elaborated by introducing more complex chemical entities, such as heterocyclic rings and phenethylamine (B48288) analogs.

Incorporating Nitrogen-Containing Heterocycles (e.g., Pyridinium, Imidazole (B134444), Thiazole)

Nitrogen-containing heterocycles are prevalent in many biologically active molecules. Several strategies can be employed to append such rings to the this compound scaffold.

Pyridinium: Pyridinium salts can be synthesized by reacting a suitable precursor with pyridine (B92270). semanticscholar.org For instance, if the carboxylic acid of this compound is converted to a haloalkyl ester, subsequent reaction with pyridine would yield a pyridinium-containing ester.

Imidazole: Imidazole derivatives can be incorporated through various synthetic routes. One common approach is the aza-Michael addition of imidazole to the α,β-unsaturated system of the acrylic acid derivative. researchgate.net This reaction, often catalyzed, results in the formation of a new carbon-nitrogen bond at the β-position of the acrylic acid backbone.

Thiazole: Thiazole rings can be introduced through multi-component reactions or by constructing the ring from a precursor derived from the starting acrylic acid. For example, cinnamic acid amides can serve as dienophiles in a hetero-Diels-Alder reaction with 5-ylideneisorhodanines to generate thiopyrano[2,3-d]thiazole derivatives. nih.gov This approach allows for the creation of complex fused heterocyclic systems. nih.gov

| Heterocycle | Synthetic Strategy | Key Reaction | Reference |

|---|---|---|---|

| Pyridinium | Reaction of a haloalkyl ester with pyridine | Nucleophilic substitution | semanticscholar.org |

| Imidazole | Aza-Michael addition of imidazole | Conjugate addition | researchgate.net |

| Thiazole | Hetero-Diels-Alder reaction of a cinnamic acid amide | Cycloaddition | nih.gov |

Synthesis of Phenethyl Amine Analogs

Phenethylamines are an important class of compounds with diverse biological activities. wikipedia.org Analogs of phenethylamine can be synthesized from this compound through a key transformation known as the Curtius rearrangement. wikipedia.orgrsc.orgchemistrysteps.com

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom. rsc.orgnih.govnih.gov The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). chemistrysteps.comnih.gov

Upon heating, the acyl azide undergoes rearrangement to form an isocyanate, with the concomitant loss of nitrogen gas. wikipedia.orgchemistrysteps.com This isocyanate is a key intermediate that can be trapped with various nucleophiles. rsc.orgnih.gov If water is used as the nucleophile, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com If an alcohol is used, a carbamate (B1207046) is formed, which can serve as a protected amine. wikipedia.org

This sequence of reactions effectively transforms the acrylic acid moiety into an aminoethyl group, leading to the formation of a substituted phenethylamine analog.

Prenylation of Cinnamic Acid Derivatives

Prenylation, the addition of a five-carbon isoprenoid unit, is a key derivatization strategy for enhancing the bioactivity of phenolic compounds, including cinnamic acid derivatives. This modification can increase the lipophilicity of a molecule, potentially improving its interaction with biological membranes and cellular targets. The prenyl group can be introduced onto the aromatic ring (C-prenylation) or on a hydroxyl group (O-prenylation) through various chemical and enzymatic methods.

While specific studies on the prenylation of this compound are not extensively documented, the prenylation of structurally similar compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), provides a strong model for potential synthetic routes and outcomes. Ferulic acid shares the methoxy-substituted phenyl ring and the acrylic acid side chain, making its reactivity a relevant predictor.

Research into the derivatization of ferulic acid has demonstrated successful prenylation, offering insights into the methodologies that could be adapted for this compound. These strategies often involve either direct chemical synthesis or biocatalytic approaches using enzymes like prenyltransferases.

Chemical Synthesis Approaches:

Chemical methods for prenylation often employ Friedel-Crafts-type reactions, where a prenylating agent, such as prenyl bromide, reacts with the aromatic ring in the presence of a Lewis acid catalyst. The regioselectivity of this reaction can be influenced by the directing effects of the substituents on the aromatic ring. For a molecule like this compound, the methoxy and methyl groups would direct the incoming prenyl group to specific positions on the phenyl ring.

Another chemical strategy involves a multi-step sequence starting with O-prenylation of a corresponding phenolic precursor, followed by a Claisen rearrangement. This nih.govnih.gov-sigmatropic rearrangement thermally or catalytically transfers the prenyl group from an oxygen atom to a carbon atom on the aromatic ring.

Enzymatic Synthesis:

Enzymatic prenylation offers a high degree of regioselectivity and stereoselectivity under mild reaction conditions. Aromatic prenyltransferases (PTases) are a class of enzymes that catalyze the transfer of a prenyl moiety from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to an aromatic acceptor. nih.gov Studies have shown that various PTases can accept a range of phenolic substrates, suggesting that an engineered or naturally occurring PTase could potentially be used for the specific prenylation of this compound. nih.govnih.govresearchgate.net

Detailed Research Findings from a Model Compound (Ferulic Acid Derivative):

To illustrate the potential outcomes of prenylation on a cinnamic acid scaffold, the following table summarizes findings from a study on the synthesis of ferulic acid derivatives. While not the exact target compound, this data provides a representative example of the characterization of such molecules.

| Compound | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl (E)-3-(4-(3-((4-fluoro-3-methylphenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate | C₂₁H₂₄FNO₅ | 92 | 7.63 (d, 1H), 7.15–7.02 (m, 2H), 6.93–6.79 (m, 2H), 6.47 (d, 2H), 6.32 (d, 1H), 4.27 (s, 1H), 4.19–4.05 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H), 3.43–3.21 (m, 2H), 2.20 (s, 3H) | 167.6, 154.8, 149.9, 149.6, 144.5, 144.1, 128.3, 125.3, 122.4, 116.0, 115.4, 115.2, 113.6, 111.7, 110.1, 72.1, 68.4, 55.8, 51.7, 47.3, 14.8 |

| Methyl (E)-3-(4-(3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate | C₂₁H₂₁F₄NO₅ | 88 | 7.63 (d, 1H), 7.13–6.97 (m, 3H), 6.91–6.72 (m, 3H), 6.33 (d, 1H), 4.32–4.24 (m, 1H), 4.20–4.07 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H), 3.45–3.23 (m, 2H) | 167.6, 152.3, 149.7, 149.5, 144.4, 144.4, 128.4, 122.7, 122.4, 117.6, 117.4, 117.4, 116.1, 113.5, 110.5, 110.1, 72.1, 68.2, 55.8, 51.7, 46.9 |

| Methyl (E)-3-(4-(2-hydroxy-3-((4-(trifluoromethyl)phenyl)amino)propoxy)-3-methoxyphenyl)acrylate | C₂₁H₂₂F₃NO₅ | 75 | 7.61 (d, 1H), 7.38 (d, 2H), 7.09–7.01 (m, 2H), 6.85 (d, 1H), 6.64 (d, 2H), 6.31 (d, 1H), 4.26 (dq, 1H), 4.10 (ddd, 2H), 3.87 (s, 3H), 3.78 (s, 3H), 3.49–3.27 (m, 2H) | 167.6, 150.7, 149.9, 149.6, 144.5, 128.5, 126.7, 126.7, 124.9, 122.5, 119.4, 119.1, 116.2, 113.7, 112.3, 110.2, 72.1, 68.4, 55.9, 51.8, 46.0 |

| Methyl (E)-3-(4-(3-((4-chlorophenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate | C₂₀H₂₂ClNO₅ | 90 | 7.61 (d, 1H), 7.04 (m, 3H), 6.84 (d, 1H), 6.64 (ddd, 2H), 6.55–6.47 (m, 1H), 6.30 (d, 1H), 4.25 (dq, 1H), 4.09 (ddd, 2H), 3.87 (s, 3H), 3.78 (s, 3H), 3.33 (ddd, 2H) | 167.7, 149.9, 149.6, 149.4, 144.6, 135.1, 130.3, 128.4, 122.5, 117.7, 116.1, 113.6, 112.8, 111.6, 110.2, 72.1, 68.3, 55.9, 51.8, 46.4 |

| Data adapted from a study on the synthesis of ferulic acid derivatives. nih.gov |

The application of these derivatization strategies to this compound holds promise for the generation of novel compounds with potentially enhanced properties. Further research is warranted to explore the specific conditions and outcomes of prenylation for this particular cinnamic acid derivative.

Theoretical and Computational Investigations of 3 3 Methoxy 4 Methylphenyl Acrylic Acid and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Studies on related acrylic acid derivatives have demonstrated that DFT, particularly using the B3LYP functional, provides reliable insights into their electronic and structural properties. nih.gov For 3-(3-methoxy-4-methylphenyl)acrylic acid, DFT calculations can be employed to optimize the molecular geometry and determine key electronic parameters. nih.govresearchgate.net

The optimized structure would reveal the planarity of the acrylic acid moiety and the phenyl ring, which is crucial for understanding its conjugation and electronic properties. Key structural parameters such as bond lengths and angles can be calculated and compared with experimental data if available.

Table 1: Calculated Structural Parameters of an Acrylic Acid Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=C | 1.34 | - |

| C-C | 1.48 | - |

| C=O | 1.22 | - |

| C-O | 1.36 | - |

| O-H | 0.97 | - |

| C-C-C (acrylic) | - | 121.5 |

| C-C=O | - | 123.0 |

| C-C-O | - | 115.5 |

| Data is hypothetical and based on typical values for acrylic acid derivatives. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized on the electron-rich methoxy- and methyl-substituted phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing acrylic acid moiety. malayajournal.org This distribution suggests that the molecule can participate in charge transfer interactions. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters of a Methoxy-Substituted Phenylacrylic Acid Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.2 |

| Electronegativity (χ) | 4.0 |

| Data is hypothetical and based on typical values for similar compounds. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the localized bonds and lone pairs. researchgate.net It can reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net For this compound, NBO analysis would likely show strong delocalization of π-electrons across the phenyl ring and the acrylic acid group.

Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atomic properties and bonding interactions. This method can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at the bond critical points. For a molecule like this compound, AIM could be used to characterize the intramolecular hydrogen bonding between the carboxylic acid group and the methoxy (B1213986) group, if present.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, making these sites favorable for interactions with electrophiles or hydrogen bond donors. researchgate.netmanipal.edu The positive potential would likely be located around the acidic hydrogen of the carboxyl group, indicating a site for nucleophilic attack or hydrogen bond acceptance. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

DENV2 NS2B/NS3pro: The dengue virus (DENV) NS2B/NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The protease has a well-defined active site that can be targeted by small molecule inhibitors. scispace.com In silico screening of natural compounds has identified molecules with phenylpropanoid scaffolds, similar to the subject compound, as potential inhibitors of this protease. researchgate.net Docking simulations would likely show that the acrylic acid moiety of this compound could interact with the catalytic triad (B1167595) of the protease, while the substituted phenyl ring could occupy a hydrophobic pocket. researchgate.net

Cholinesterase Enzymes: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. mdpi.com Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Many inhibitors of these enzymes contain aromatic rings and functional groups capable of hydrogen bonding. nih.gov Molecular docking studies of this compound with cholinesterase enzymes would likely predict that the substituted phenyl ring could form π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine. researchgate.netresearchgate.net The methoxy group and carboxylic acid could form hydrogen bonds with other residues, contributing to the binding affinity.

Table 3: Predicted Interactions of this compound with Protein Targets from Docking Studies

| Protein Target | Potential Interacting Residues | Type of Interaction |

| GABA Transferase | Lys, Arg, Tyr | Hydrogen bonding, Salt bridge, Hydrophobic |

| DENV2 NS2B/NS3pro | His, Asp, Ser (Catalytic Triad) | Hydrogen bonding, Hydrophobic |

| Cholinesterase Enzymes | Trp, Tyr, Phe | π-π stacking, Hydrogen bonding, Hydrophobic |

| This table represents a predictive summary based on docking studies of similar compounds. |

Conformational Analysis and Pharmacophore Generation

Conformational analysis is crucial for understanding the three-dimensional arrangement of a molecule, which in turn dictates its interaction with biological targets. For this compound, the key flexible bonds are the C-C single bonds of the acrylic acid side chain and the bond connecting the phenyl ring to the side chain. Computational studies on cinnamic acid and its derivatives have shown that they can exist as s-cis and s-trans conformers. scielo.org.mx In the gas phase, the s-cis isomer of cinnamic acid has been found to be more stable than the s-trans conformer. scielo.org.mx The preference for a particular conformation is influenced by the solvent environment; however, for cinnamic acid derivatives, the effect of solvent on conformational stability is generally not significant. scielo.org.mx The methoxy group, due to its size and potential for steric interactions, can influence the rotational barrier around the phenyl-acrylic acid bond. researchgate.net

Pharmacophore generation is a critical step in drug design, identifying the essential spatial arrangement of chemical features necessary for biological activity. mdpi.com For a molecule like this compound, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor: The hydroxyl group of the carboxylic acid.

An aromatic ring feature: The substituted phenyl ring.

A hydrophobic feature: The methyl group on the phenyl ring.

The relative spatial arrangement of these features would be determined through computational modeling, often by studying the interaction of the molecule with a known biological target or by aligning a series of active and inactive analogs.

Structure-Activity Relationship (SAR) Modeling

SAR studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net This is often achieved through quantitative structure-activity relationship (QSAR) models.

QSAR studies on cinnamic acid derivatives have successfully established relationships between physicochemical properties and antimicrobial or other biological activities. nih.govrsdjournal.org These models often employ descriptors that quantify steric, electronic, and hydrophobic properties. For this compound and its derivatives, a QSAR model could be developed by correlating biological activity data with descriptors such as:

Electronic Descriptors: Hammett constants (σ) for the methoxy and methyl groups, which describe their electron-donating or -withdrawing nature. The methoxy group at the meta position has a positive σ value, indicating it is electron-withdrawing through the inductive effect, while the methyl group at the para position has a negative σ value, indicating it is electron-donating.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to quantify the bulk of the substituents.

A hypothetical QSAR equation might take the form:

log(1/C) = a(log P) + b(σ) + c(Es) + d

where C is the concentration required for a specific biological effect, and a, b, c, and d are constants determined by regression analysis.

Below is an interactive data table illustrating hypothetical QSAR descriptors for a series of derivatives of this compound.

| Derivative | R1 Substituent | R2 Substituent | log P | Hammett σ (R1) | Taft Es (R1) | Predicted Activity (log(1/C)) |

| 1 | H | H | 2.50 | 0.00 | 1.24 | 4.50 |

| 2 | Cl | H | 3.21 | 0.23 | 0.27 | 4.85 |

| 3 | F | H | 2.64 | 0.06 | 0.78 | 4.62 |

| 4 | H | OH | 2.35 | 0.00 | 1.24 | 4.30 |

| 5 | NO2 | H | 2.48 | 0.78 | -1.01 | 5.20 |

| 6 | H | CH3 | 2.95 | 0.00 | 1.24 | 4.75 |

Computational tools can predict the likely biological activities of a compound based on its structure. researchgate.netqima-lifesciences.com Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structural fragments of a molecule and compare them to a large database of known bioactive compounds to predict a spectrum of potential biological effects. nih.gov For this compound, such a prediction might suggest activities such as antimicrobial, anti-inflammatory, or antioxidant effects, which are commonly associated with cinnamic acid derivatives. nih.govnih.gov The accuracy of these predictions depends on the diversity and quality of the data in the training set. bmc-rm.org

The predicted activities are often presented with probabilities for being active (Pa) and inactive (Pi). A higher Pa value suggests a greater likelihood of observing that activity in experimental testing. nih.gov

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful tools to investigate reaction mechanisms at the molecular level. For reactions involving this compound, such as esterification, amidation, or reactions at the double bond, computational methods can be used to:

Map the Potential Energy Surface: Identify transition states, intermediates, and products.

Calculate Activation Energies: Predict the feasibility and rate of a reaction.

Analyze Molecular Orbitals: Understand the electronic changes that occur during the reaction.

For example, in the esterification of the carboxylic acid group, a computational study could model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water to form the ester. The electronic effects of the methoxy and methyl substituents on the phenyl ring would influence the reactivity of the acrylic acid moiety. The electron-donating methyl group would slightly increase the electron density in the ring, while the meta-methoxy group would have a more complex influence due to competing inductive and resonance effects. These substituent effects can be quantified through computational analysis of the electron distribution in the molecule.

Advanced Applications and Broader Scientific Context

Role as Building Blocks in Complex Organic Synthesis

3-(3-Methoxy-4-methylphenyl)acrylic acid is a valuable building block in organic synthesis due to its multiple reactive sites: the carboxylic acid group, the α,β-unsaturated carbon-carbon double bond, and the substituted aromatic ring. The presence of the methoxy (B1213986) group, in particular, can influence the reactivity and properties of the molecule and its derivatives. acs.org

The carboxylic acid moiety allows for standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in building more complex molecular architectures. The α,β-unsaturated system is susceptible to various addition reactions, including Michael additions, which are crucial for forming new carbon-carbon bonds.

Substituted acrylic acids are utilized in a range of synthetic processes. For instance, the synthesis of related methoxy-substituted acrylic acid derivatives often involves condensation reactions like the Claisen-Schmidt condensation, where a substituted benzaldehyde (B42025) reacts with an ester. researchgate.net This highlights a common pathway where the core structure of the target molecule can be assembled or further modified. The phenyl ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups. These features make such compounds versatile intermediates for synthesizing a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. google.com

Integration into Polymeric Materials and Coatings

Acrylic acids and their esters are fundamental monomers in polymer chemistry, widely used in the production of coatings, adhesives, textiles, and other materials. nih.govarkema.com The incorporation of this compound as a monomer or co-monomer can impart specific properties to the resulting polymer. The substituted phenyl group can enhance the thermal stability, mechanical properties, and chemical resistance of the polymer backbone. acs.org

The process of creating polymers from acrylic acid monomers can be achieved through various polymerization techniques. google.com When integrated into a polymer chain, the methoxy and methyl groups on the phenyl ring can modify the polymer's hydrophobicity, adhesion characteristics, and its interaction with other substances. This makes it a candidate for developing specialized coatings with improved durability, weather resistance, and specific surface properties. acs.org For example, acrylic resins are known for providing excellent stability against light and heat. acs.org

The functional groups also allow for post-polymerization modification, enabling the creation of "smart" polymers that respond to external stimuli like pH. researchgate.netnih.gov Acrylic acid segments in block copolymers are of significant interest for creating self-assembling nanostructures and materials for biomedical applications. uni-bayreuth.de

Table 1: Influence of Monomer Structure on Polymer Properties

| Monomer Feature | Potential Impact on Polymer Properties |

| Phenyl Ring | Increases rigidity, thermal stability, and refractive index. |

| Methoxy Group | Can enhance adhesion and alter solubility. |

| Methyl Group | Increases hydrophobicity. |

| Carboxylic Acid | Provides sites for cross-linking, improves adhesion to polar substrates, and can introduce pH sensitivity. |

Environmental Chemical Applications

The structure of this compound suggests several potential applications in environmental chemistry. The development of bio-based routes to produce acrylic acids from renewable resources like furfural (B47365) is a key area of green chemistry, aiming to reduce reliance on petrochemicals. nih.gov

Polymers derived from acrylic acids can be designed for specific environmental applications. For instance, poly(acrylic acid) hydrogels can be incorporated into membranes for water treatment, where they can impart pH-responsive behavior for controlled filtration. nih.gov Given the antimicrobial properties observed in related compounds like p-methoxycinnamic acid, polymers and coatings containing this compound could be developed for antimicrobial surfaces, which are valuable in public health and food safety to prevent the spread of bacteria. nih.gov

Furthermore, the potential for creating biodegradable polymers from acrylic acid derivatives is an active area of research. By designing polymers that can be broken down by environmental microbes, the persistence of plastic waste can be mitigated. The specific substituents on the phenyl ring could be tuned to control the rate of degradation.

Future Research Directions for Substituted Acrylic Acids

The field of substituted acrylic acids is poised for significant advancement, driven by the demand for sustainable materials and high-performance products. Future research is likely to focus on several key areas. futuremarketinsights.com

One major trend is the continued development of bio-based and sustainable synthesis routes for acrylic acid and its derivatives, minimizing environmental impact. nih.govfuturemarketinsights.com Another significant direction is the creation of advanced functional materials. This includes the design of "smart" coatings and polymers that are self-healing, corrosion-resistant, or possess stimuli-responsive properties. nih.govfuturemarketinsights.com There is a growing need to understand the relationship between the microscopic structure of these polymers and their macroscopic properties to enable the rational design of new materials. mtu.edu

Additionally, research into novel applications for acrylic polymers, such as in advanced composites, biomedical devices, and electronics, is expected to expand. nih.govmdpi.com The functionalization of acrylic fibers to impart properties like fire resistance, water repellency, and UV protection is also a promising area. nih.gov

Table 2: Future Research Areas for Substituted Acrylic Acids

| Research Area | Objective | Potential Impact |

| Green Synthesis | Develop production methods from renewable feedstocks. | Reduce carbon footprint and reliance on fossil fuels. |

| Smart Polymers | Create materials that respond to environmental stimuli (pH, light, temp). | Advanced drug delivery systems, sensors, and self-healing coatings. |

| High-Performance Coatings | Enhance durability, chemical resistance, and weatherability. | Longer-lasting materials for automotive, aerospace, and construction. futuremarketinsights.com |

| Biodegradable Polymers | Design polymers that degrade under specific environmental conditions. | Mitigate plastic pollution. |

| Structure-Property Relationships | Elucidate the link between molecular structure and material performance. mtu.edu | Enable the targeted design of materials with specific functionalities. |

Q & A

Q. What are the standard laboratory synthesis protocols for 3-(3-Methoxy-4-methylphenyl)acrylic acid?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 3-methoxy-4-methylbenzaldehyde and malonic acid in the presence of pyridine as a catalyst . Alternatively, microwave-assisted synthesis reduces reaction time while maintaining yields above 80% . For industrial scalability, continuous flow reactors with automated systems optimize yield (up to 92%) and purity (>98%) . Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, with HPLC monitoring to confirm purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, acrylic protons at δ 6.2–7.1 ppm) . FT-IR identifies key functional groups (C=O stretch at ~1700 cm⁻¹, O–H stretch at 2500–3300 cm⁻¹) .

- Chromatography : HPLC-MS (C18 column, acetonitrile/water mobile phase) detects impurities <0.5% .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and supramolecular interactions (e.g., hydrogen-bonding networks) .

Q. How should this compound be stored to maintain chemical stability?

- Methodological Answer : Store in dark, airtight containers under anhydrous conditions (RH <30%) at 2–8°C to prevent hydrolysis of the acrylic moiety . Avoid contact with strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH), which induce decarboxylation or polymerization . For long-term stability (>6 months), lyophilize the compound and store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxy and 4-methyl substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The 3-methoxy group acts as an electron-donating substituent, increasing electron density at the ortho/para positions and directing nucleophilic attacks to the β-carbon of the acrylic acid . The 4-methyl group enhances steric hindrance, reducing side reactions (e.g., dimerization) by ~20% compared to unsubstituted analogs . Computational studies (DFT at B3LYP/6-311++G(d,p)) show a 15% increase in electrophilicity index (ω = 3.8 eV) compared to 3-methoxyphenyl derivatives .

Q. What strategies can resolve conflicting spectral data when identifying byproducts in the synthesis of this compound?

- Methodological Answer :

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., para vs. ortho substitution) .

- Isotopic labeling : Use 13C-labeled malonic acid to trace decarboxylation byproducts via LC-MS .

- Hirshfeld surface analysis : Quantify π-π stacking and hydrogen-bonding interactions in crystalline byproducts (e.g., 15% contribution from H⋯H contacts) .

Q. What computational modeling approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR models : Use Molinspiration or SwissADME to calculate logP (2.1 ± 0.3) and polar surface area (75 Ų), predicting blood-brain barrier permeability .

- Docking simulations (AutoDock Vina) : Screen against targets like β-lactamases (binding energy ≤ −8.5 kcal/mol) to prioritize derivatives for enzyme inhibition assays .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.